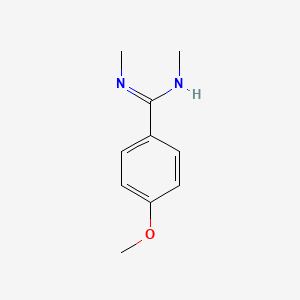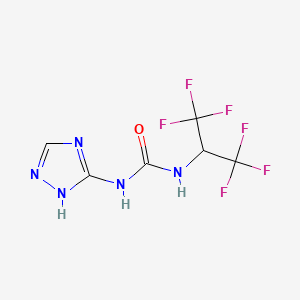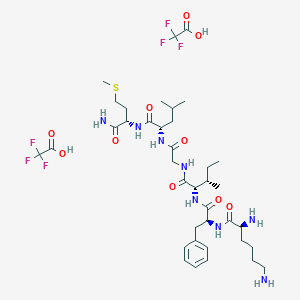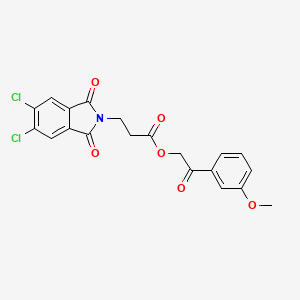![molecular formula C12H12F6N4O2 B12464383 2-(pyridin-4-ylcarbonyl)-N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]hydrazinecarboxamide](/img/structure/B12464383.png)
2-(pyridin-4-ylcarbonyl)-N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediate. One common method involves the reaction of trifluoromethyl ketones with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product .
化学反应分析
Types of Reactions
N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: 4-dimethylaminopyridine (DMAP), triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Some compounds similar to N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE include:
- 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
- 2-[(1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl]-3-norbornyl methacrylate
Uniqueness
The uniqueness of N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE lies in its specific trifluoromethylated structure, which imparts distinct chemical properties such as high stability and reactivity. These properties make it particularly valuable in various scientific and industrial applications .
属性
分子式 |
C12H12F6N4O2 |
|---|---|
分子量 |
358.24 g/mol |
IUPAC 名称 |
1-(pyridine-4-carbonylamino)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
InChI |
InChI=1S/C12H12F6N4O2/c1-2-10(11(13,14)15,12(16,17)18)20-9(24)22-21-8(23)7-3-5-19-6-4-7/h3-6H,2H2,1H3,(H,21,23)(H2,20,22,24) |
InChI 键 |
AEWYXTRBAHKMFE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NNC(=O)C1=CC=NC=C1 |
溶解度 |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


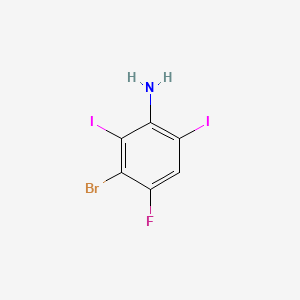
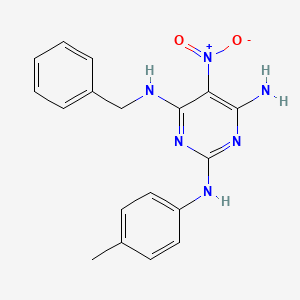
![2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12464318.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12464323.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate](/img/structure/B12464352.png)
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)
